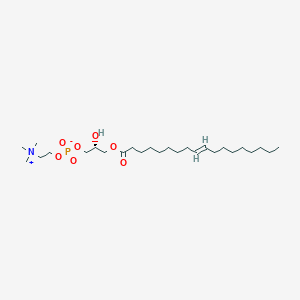
1-Elaidoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-elaidoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 18:1 in which the acyl group is at position 1 is elaidoyl [(9E)-octadec-9-enoyl] and the hydoxy group at position 2 is unsubstituted. It has a role as an epitope.
Scientific Research Applications
Interactions with Ozone at Air-Water Interface
Research by Lai, Yang, and Finlayson‐Pitts (1994) explored the interactions of various phosphocholines, including 1-Elaidoyl-sn-glycero-3-phosphocholine, with ozone at the air-water interface. They discovered that changes in surface pressure-area isotherms after ozone exposure can be sensitive indicators of reactions. This research suggests potential applications in studying atmospheric chemical processes and the environmental impact of phosphocholines (Lai, Yang, & Finlayson‐Pitts, 1994).
High-Performance Liquid Chromatography Analysis
Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing phosphatidylcholine hydrolysis products, including 1-Elaidoyl-sn-glycero-3-phosphocholine. This method can control the acyl migration process of LPC regioisomers, suggesting applications in analytical chemistry and lipid research (Kiełbowicz et al., 2012).
Lipid Membrane Interactions
Studies by Corvis et al. (2006) showed that 1-Elaidoyl-sn-glycero-3-phosphocholine interacts with lipid membranes, impacting film properties and enzymatic activities. This research is crucial for understanding membrane biology and developing pharmaceuticals that target membrane interactions (Corvis et al., 2006).
Polymerized Liposome Formation
Research by Sadownik, Stefely, and Regen (1986) involved the synthesis of lipids similar to 1-Elaidoyl-sn-glycero-3-phosphocholine for constructing highly stable polymerized liposomes. This study offers insights into creating more stable and efficient drug delivery systems (Sadownik, Stefely, & Regen, 1986).
Infrared Spectroscopy in Lamellar Phases
Dluhy, Chowdhry, and Cameron (1985) utilized Fourier transform infrared spectroscopy to investigate the lamellar phases of phosphocholines, including 1-Elaidoyl-sn-glycero-3-phosphocholine. This research aids in understanding lipid structure and phase behavior, which is important in cell membrane studies (Dluhy, Chowdhry, & Cameron, 1985).
Optical Imaging Ellipsometry of Phospholipid Membranes
Howland, Szmodis, Sanii, and Parikh (2007) demonstrated the use of optical imaging ellipsometry for characterizing phospholipid membranes, including those with 1-Elaidoyl-sn-glycero-3-phosphocholine. This technique is significant for studying the structural and functional properties of lipid bilayers (Howland et al., 2007).
Enzymatic Synthesis of Hypotensive Lipids
Wykle, Malone, and Snyder (1980) investigated the enzymatic synthesis of 1-Elaidoyl-sn-glycero-3-phosphocholine and its role in producing hypotensive and platelet-aggregating lipids. This research is important for understanding the biochemical pathways and potential therapeutic applications of these lipids (Wykle, Malone, & Snyder, 1980).
properties
Product Name |
1-Elaidoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C26H52NO7P |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12+/t25-/m1/s1 |
InChI Key |
YAMUFBLWGFFICM-ZOGNMOHXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



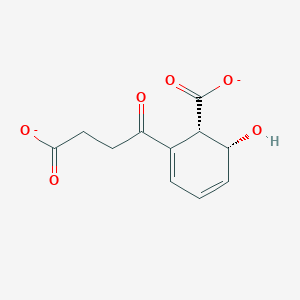
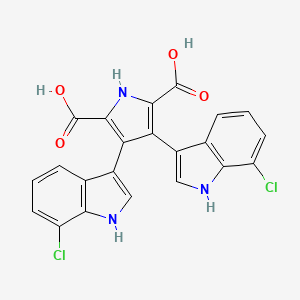

![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)


![[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone](/img/structure/B1262399.png)

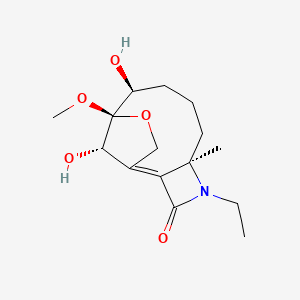
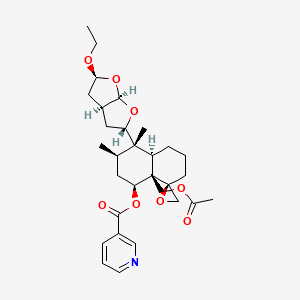
![1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one](/img/structure/B1262404.png)


